Cas no 13511-11-0 (N,N-Bis(M-tolyl)benzenaMine)
N,N-Bis(M-tolyl)benzenaMine structure
Product Name:N,N-Bis(M-tolyl)benzenaMine
CAS No:13511-11-0
MF:C20H19N
MW:273.371565103531
MDL:MFCD23115649
CID:847173
PubChem ID:253660671
Update Time:2025-04-19
N,N-Bis(M-tolyl)benzenaMine Chemical and Physical Properties
Names and Identifiers
-
- N,N-Bis(M-tolyl)benzenaMine
- 3,3'-Dimethyltriphenylamine
- 3-methyl-N-(3-methylphenyl)-N-phenylaniline
- Benzenamine,3-methyl-N-(3-methylphenyl)-N-phenyl
- Bis(3-methylphenyl)phenylamine
- N,N-Di-m-tolylaniline
- phenyldi(m-tolyl)amine
- Phenyl-di-m-tolyl-amin
- Phenyl(di-m-tolyl)amine
- N,N-Bis(M-tolyl)benzeMine
- N,N-Bis(M-toltl)benzenaMine
- 3-Methyl-N-(3-Methylphenyl)-N-phenyl-benzenaMine
- Benzenamine, 3-methyl-N-(3-methylphenyl)-N-phenyl-
- RP29687
- D4755
- DTXSID60592810
- AS-68400
- 13511-11-0
- AKOS025402701
- MFCD23115649
- SCHEMBL6870036
- J-523217
-
- MDL: MFCD23115649
- Inchi: 1S/C20H19N/c1-16-8-6-12-19(14-16)21(18-10-4-3-5-11-18)20-13-7-9-17(2)15-20/h3-15H,1-2H3
- InChI Key: ZCAWQFNYHFHEPZ-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)(C1C=CC=C(C)C=1)C1C=CC=C(C)C=1
Computed Properties
- Exact Mass: 273.15200
- Monoisotopic Mass: 273.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2
- XLogP3: 5.9
Experimental Properties
- Color/Form: No data available
- Density: 1.079±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 70.0 to 74.0 deg-C
- Boiling Point: 417.5±34.0 °C at 760 mmHg
- Flash Point: 183.5±22.5 °C
- Solubility: Insuluble (1.4E-4 g/L) (25 ºC),
- PSA: 3.24000
- LogP: 5.77320
N,N-Bis(M-tolyl)benzenaMine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at 4°C,-4At ℃Store…Better
N,N-Bis(M-tolyl)benzenaMine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D857618-1g |
3,3’-Dimethyltriphenylamine |
13511-11-0 | ≥98% | 1g |
¥364.50 | 2022-01-10 | |
| TRC | M760513-10mg |
N,N-Bis(M-tolyl)benzenamine |
13511-11-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M760513-50mg |
N,N-Bis(M-tolyl)benzenamine |
13511-11-0 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M760513-100mg |
N,N-Bis(M-tolyl)benzenamine |
13511-11-0 | 100mg |
$ 80.00 | 2022-06-03 | ||
| Alichem | A019090268-5g |
N,n-bis(m-tolyl)benzenamine |
13511-11-0 | 95% | 5g |
351.23 USD | 2021-06-17 | |
| Alichem | A019090268-25g |
N,n-bis(m-tolyl)benzenamine |
13511-11-0 | 95% | 25g |
1,265.64 USD | 2021-06-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4755-1G |
3,3'-Dimethyltriphenylamine |
13511-11-0 | >98.0%(GC) | 1g |
¥125.00 | 2024-04-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4755-5G |
3,3'-Dimethyltriphenylamine |
13511-11-0 | >98.0%(GC) | 5g |
¥560.00 | 2024-04-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4755-1g |
N,N-Bis(M-tolyl)benzenaMine |
13511-11-0 | 98.0%(GC) | 1g |
¥290.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4755-5g |
N,N-Bis(M-tolyl)benzenaMine |
13511-11-0 | 98.0%(GC) | 5g |
¥990.0 | 2022-05-30 |
N,N-Bis(M-tolyl)benzenaMine Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:13511-11-0)N,N-Bis(M-tolyl)benzenaMine
Order Number:A1199085
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:38
Price ($):161.0
Email:sales@amadischem.com
N,N-Bis(M-tolyl)benzenaMine Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
13511-11-0 (N,N-Bis(M-tolyl)benzenaMine) Related Products
- 121-72-2(N,N,3-Trimethylaniline)
- 626-13-1(Di-m-tolylamine)
- 62121-57-7(3,4'-Dimethyltriphenylamine)
- 124729-98-2(N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)-phenyl)-N1-(m-tolyl)benzene-1,4-diamine)
- 4913-13-7(N,N,3,5-Tetramethylaniline)
- 51786-49-3(3,5-Dimethyltriphenylamine)
- 138171-14-9(N,N'-Di-(4-methyl-phenyl)-N,N'-diphenyl-1,4-phenylendiamine)
- 20440-95-3(4,4'-Dimethyltriphenylamine)
- 4316-53-4(4-Methyltriphenylamine)
- 138143-23-4(1,3,5-Benzenetriamine,N1,N3,N5-tris(3-methylphenyl)-N1,N3,N5-triphenyl-)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:13511-11-0)N,N-Bis(M-tolyl)benzenaMine
Purity:99%
Quantity:25g
Price ($):161.0